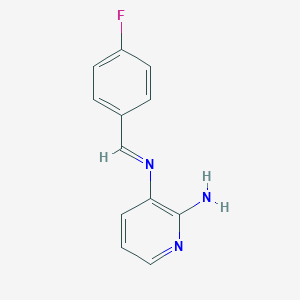![molecular formula C24H25N3O4 B304764 N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304764.png)
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as DMEQ-Tic, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis. N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide for lab experiments is its high selectivity towards cancer cells, which makes it a potent anti-tumor agent. Additionally, the compound has been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one of the limitations of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide and its potential applications in other diseases. Furthermore, the compound can be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide in humans.
Métodos De Síntesis
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde and isonicotinohydrazide in the presence of a catalyst to form N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has shown promise in the treatment of neurodegenerative disorders by protecting neurons from oxidative stress and reducing neuroinflammation.
Propiedades
Nombre del producto |
N'-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Fórmula molecular |
C24H25N3O4 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-17-5-4-6-18(2)23(17)31-14-13-30-21-8-7-19(15-22(21)29-3)16-26-27-24(28)20-9-11-25-12-10-20/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)/b26-16+ |
Clave InChI |
NHPQYZVIXVNXBF-WGOQTCKBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
